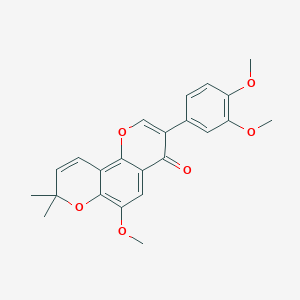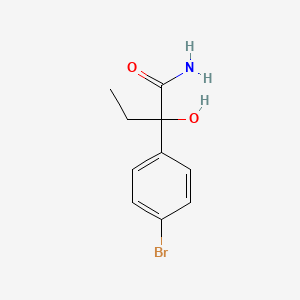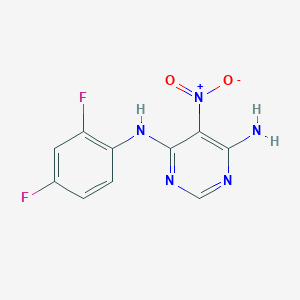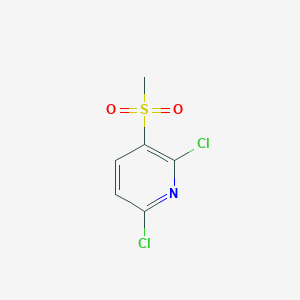![molecular formula C16H17FN2O4S B2927353 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine CAS No. 2411312-68-8](/img/structure/B2927353.png)
3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine, also known as FSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a complex chemical structure that allows it to interact with biological systems in a unique way.
Mécanisme D'action
The mechanism of action of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine involves its interaction with the active site of enzymes. 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine contains a sulfonyl fluoride group, which is a potent electrophile that can react with the nucleophilic groups in the active site of enzymes, such as serine, threonine, and tyrosine residues. This reaction results in the formation of a covalent bond between 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine and the enzyme, which leads to the inhibition of enzyme activity. The inhibition of enzyme activity can have a variety of downstream effects, depending on the specific enzyme and biological process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine depend on the specific enzyme and biological process being studied. For example, 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been shown to inhibit the activity of the protease cathepsin K, which is involved in bone resorption. Inhibition of cathepsin K activity by 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been shown to reduce bone loss in animal models of osteoporosis. 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has also been shown to inhibit the activity of the kinase JNK, which is involved in inflammation and cell death. Inhibition of JNK activity by 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been shown to reduce inflammation and cell death in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine in lab experiments is its potency and specificity. 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been shown to have potent inhibitory effects on a variety of enzymes, which allows for the study of their specific roles in biological processes. Additionally, 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been shown to be selective for certain enzymes, which allows for the study of their specific functions in biological systems. However, one limitation of using 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine in lab experiments is its potential for off-target effects. 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine can react with nucleophilic groups in other proteins besides the target enzyme, which can lead to non-specific effects on biological systems.
Orientations Futures
There are many future directions for research on 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine. One area of research is the development of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine derivatives with improved potency and selectivity. Another area of research is the identification of new enzyme targets for 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine. Additionally, 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine can be used as a tool to study the role of enzymes in disease states, such as cancer and neurodegenerative diseases. Finally, 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine can be used in combination with other drugs to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine involves the reaction of 3-hydroxypyridine with 4-methylphenylpropan-2-yl isocyanate in the presence of a sulfuryl fluoride reagent. This reaction results in the formation of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine, which can be purified using a variety of techniques, including column chromatography and recrystallization. The yield of 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Applications De Recherche Scientifique
3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been widely used in scientific research due to its unique chemical structure and properties. It has been shown to have potent inhibitory effects on a variety of enzymes, including proteases, kinases, and phosphatases. 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has also been used as a tool to study the role of these enzymes in various biological processes, such as cell signaling, apoptosis, and inflammation. Additionally, 3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine has been used as a probe to study the binding sites of enzymes and to identify potential drug targets.
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-11(2)19(14-6-4-12(3)5-7-14)16(20)13-8-15(10-18-9-13)23-24(17,21)22/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQJZMOMOMEOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)
![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)

![N-butyl-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2927278.png)
![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)
![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)
![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)
![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)
![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)
